2-Chloro-5,6-dimethylnicotinic acid
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Overview
Description
2-Chloro-5,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of nicotinic acid, characterized by the presence of chlorine and methyl groups on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylnicotinic acid typically involves the chlorination of 5,6-dimethylnicotinic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Chloro-5,6-dimethylnicotinic acid is used in a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dimethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: Similar in structure but lacks the methyl groups on the pyridine ring.
5,6-Dimethylnicotinic acid: Similar but lacks the chlorine atom.
Uniqueness
2-Chloro-5,6-dimethylnicotinic acid is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTHNXDWSRAIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424377 |
Source
|
Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-75-0 |
Source
|
Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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